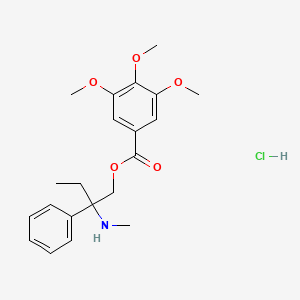

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H28ClNO5 and its molecular weight is 409.907. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as N-Demethyl Trimebutine Hydrochloride, are peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .

Mode of Action

N-Demethyl Trimebutine Hydrochloride acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors . This interaction results in the regulation of intestinal and colonic motility and relief of abdominal pain . At high concentrations, it inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to gastrointestinal peptides such as motilin . It modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon . These peptides play a significant role in regulating gastrointestinal motility and function.

Pharmacokinetics

The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of N-Demethyl Trimebutine Hydrochloride’s action include the regulation of intestinal and colonic motility and relief of abdominal pain . It also affects the release and function of various gastrointestinal peptides, thereby influencing gastrointestinal function .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties . They are primarily known for their antioxidant and free radical scavenging properties .

Cellular Effects

It is known that related compounds, such as gallic acid and methyl gallates, can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins . These types of alterations have been shown to be linked to degenerative diseases such as aging, cancer, Alzheimer, and diabetes .

Actividad Biológica

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride (CAS Number: 84333-59-5) is a synthetic compound primarily recognized as the main bioactive metabolite of trimebutine, an antispasmodic agent widely used for treating gastrointestinal disorders. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H28ClNO5

- Molecular Weight : 409.90 g/mol

- Density : 1.112 g/cm³

- Boiling Point : 467.4 ºC at 760 mmHg

- LogP : 4.587 (indicating lipophilicity)

Pharmacological Profile

This compound exhibits several biological activities:

- Antispasmodic Activity : As a metabolite of trimebutine, it retains significant antispasmodic properties, effectively reducing intestinal motility and alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia .

- Anti-inflammatory Effects : Recent studies have indicated that this compound may possess anti-inflammatory properties similar to those observed in roflumilast, a known phosphodiesterase-4 inhibitor. It has shown potential in reducing inflammatory markers in various animal models .

- Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Phosphodiesterase Inhibition : Similar to other compounds that inhibit phosphodiesterase, it may enhance intracellular cAMP levels, leading to relaxation of smooth muscle and reduction of inflammation.

- Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its antispasmodic and analgesic effects.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antispasmodic Effects :

- Anti-inflammatory Properties :

- Neuroprotective Activity :

Aplicaciones Científicas De Investigación

Antispasmodic Activity

N-Desmethyltrimebutine is primarily recognized for its antispasmodic properties. It acts on the gastrointestinal tract to relieve spasms and discomfort associated with various intestinal conditions. The compound's efficacy has been demonstrated in several pharmacokinetic studies that highlight its role as a bioactive metabolite of trimebutine .

Pain Management

Research indicates that this compound may also play a role in pain management beyond gastrointestinal applications. Its mechanism involves modulation of pain pathways, potentially making it useful in broader analgesic contexts .

Gastrointestinal Disorders

N-Desmethyltrimebutine has been extensively studied for its effectiveness in treating functional gastrointestinal disorders such as irritable bowel syndrome (IBS). Clinical trials have shown significant improvements in symptoms among patients treated with formulations containing this compound .

Clinical Pharmacokinetics

A study published in PubMed investigated the pharmacokinetics of N-Desmethyltrimebutine and its implications for bioequivalence studies related to trimebutine formulations. The findings suggested that the metabolite's absorption and elimination profiles are critical for understanding the overall therapeutic efficacy of trimebutine .

Toxicological Assessments

Toxicological studies have assessed the safety profile of N-Desmethyltrimebutine. For instance, investigations into its mutagenic potential revealed that while acute toxicity is low, careful monitoring is required when administered at higher doses .

Propiedades

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694035 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294882-33-0 |

Source

|

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.